molecular formula C13H16N2O2 B5720706 2-[(cyclopentylcarbonyl)amino]benzamide

2-[(cyclopentylcarbonyl)amino]benzamide

Cat. No.: B5720706
M. Wt: 232.28 g/mol
InChI Key: KFCRKLUTUQRNGM-UHFFFAOYSA-N
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Description

2-[(Cyclopentylcarbonyl)amino]benzamide is a benzamide derivative characterized by a cyclopentylcarbonyl group attached to the amino position of the benzamide core. The benzamide scaffold is widely recognized for its versatility in medicinal chemistry, with derivatives exhibiting diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties .

Properties

IUPAC Name

2-(cyclopentanecarbonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-12(16)10-7-3-4-8-11(10)15-13(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCRKLUTUQRNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyclopentylcarbonyl)amino]benzamide typically involves the reaction of benzamide with cyclopentylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopentylcarbonyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(Cyclopentylcarbonyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(cyclopentylcarbonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

2-[(Cyclobutylcarbonyl)amino]benzamide

  • Molecular Formula : C₁₂H₁₄N₂O₂ vs. C₁₃H₁₆N₂O₂ (target compound)
  • Molecular Weight : 218.256 vs. ~232.28 (target compound)
  • Key Difference : Replacement of cyclopentyl with cyclobutyl reduces ring size and molecular weight.
  • Implications : The smaller cyclobutyl group may decrease lipophilicity and alter binding affinity to target proteins. Cyclopentyl derivatives often exhibit improved metabolic stability due to reduced ring strain and enhanced hydrophobic interactions .

2-Chloro-N-[cyclopentyl(phenyl)methyl]benzamide

  • Molecular Formula: C₁₉H₂₀ClNO
  • Key Difference : Chlorine substituent on the benzamide ring and a benzyl-cyclopentyl group.

Functional Analogs

Nitazoxanide (Antiparasitic Agent)

  • Molecular Formula : C₁₂H₉N₃O₅S
  • Structure : Features a nitro-thiazole group instead of cyclopentylcarbonyl.
  • Activity : Broad-spectrum antiparasitic agent targeting pyruvate:ferredoxin oxidoreductase .
  • Comparison : The target compound lacks the nitro-thiazole moiety, suggesting divergent mechanisms of action.

SNX-2112 (Hsp90 Inhibitor)

  • Structure: Contains a trifluoromethyl-indazolone group and trans-4-hydroxycyclohexylamino substituent.
  • Activity: Nanomolar antiproliferative activity in cancer cells via Hsp90 inhibition .
  • Comparison : The cyclopentyl group in the target compound may offer a balance between hydrophobicity and solubility, though its Hsp90 affinity remains unverified.

N-(Anilinocarbonothioyl)benzamide (Antioxidant)

  • Structure : Thiourea-linked aniline group instead of cyclopentylcarbonyl.
  • Activity: Antioxidant efficacy (86–87% inhibition in CCl₄-challenged rats) attributed to phenolic and methoxy substituents .
  • Comparison : The target compound’s cyclopentyl group may lack direct antioxidant functionality but could improve bioavailability.

Tabular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity Reference
This compound C₁₃H₁₆N₂O₂ ~232.28 Cyclopentylcarbonylamino Hypothesized anticancer/Hsp90 -
2-[(Cyclobutylcarbonyl)amino]benzamide C₁₂H₁₄N₂O₂ 218.256 Cyclobutylcarbonylamino Not reported
Nitazoxanide C₁₂H₉N₃O₅S 307.28 Nitro-thiazole Antiparasitic
SNX-2112 C₂₄H₂₇F₃N₄O₃ 500.49 Trifluoromethyl-indazolone Anticancer (Hsp90 inhibitor)
N-(Anilinocarbonothioyl)benzamide C₁₄H₁₃N₃OS 271.34 Thiourea-aniline Antioxidant

Research Findings and Implications

  • Structural Flexibility : The benzamide core allows extensive modifications, with substituents like cyclopentyl, cyclobutyl, or heterocycles dictating target selectivity and pharmacokinetics .
  • Activity Trends : Bulky hydrophobic groups (e.g., cyclopentyl) may enhance binding to hydrophobic protein pockets (e.g., Hsp90), while electronegative groups (e.g., chloro) could improve enzyme inhibition .

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